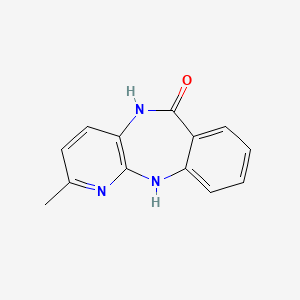

2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Description

Properties

CAS No. |

114368-10-4 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-methyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C13H11N3O/c1-8-6-7-11-12(14-8)15-10-5-3-2-4-9(10)13(17)16-11/h2-7H,1H3,(H,14,15)(H,16,17) |

InChI Key |

DBDHTERUDQUZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)NC(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the condensation of aromatic amines with ketones. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with concentrated sulfuric acid in butanol, followed by refluxing at 80°C for three hours . The reaction mixture is then cooled, filtered, and washed with acetone to yield the desired product with high purity .

Chemical Reactions Analysis

Thionation at Position 6

The ketone group at position 6 undergoes thionation with Lawesson’s reagent to form the corresponding thione derivative. This reaction is critical for modifying electronic properties and enhancing sulfur-mediated interactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone → Thione | Lawesson’s reagent, Dowtherm A, 150°C, 30 min | 2-Methyl-5,11-dihydro-6H-pyrido[2,3-b] benzodiazepine-6-thione | 74% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the sulfur reagent on the carbonyl carbon, followed by rearrangement to replace oxygen with sulfur.

Substitution at Position 11

The nitrogen at position 11 can undergo alkylation or acylation, enabling functionalization for pharmacological applications.

Key Applications :

-

Alkylation introduces electrophilic groups for further coupling (e.g., piperazine derivatives for receptor binding ).

-

Acylation enhances lipophilicity and bioavailability.

Reduction of the Ketone Group

The ketone at position 6 can be reduced to a secondary alcohol or deoxygenated under specific conditions.

Structural Impact :

Reduction alters hydrogen-bonding capacity and ring conformation, affecting receptor affinity.

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 2 directs electrophilic substitution to the pyridine ring’s para and ortho positions.

Regioselectivity :

The methyl group activates the pyridine ring, favoring substitution at positions 8 and 9.

Ring-Opening Reactions

Under acidic or basic conditions, the benzodiazepine ring can undergo hydrolysis.

Applications :

Ring-opening products serve as intermediates for synthesizing analogs or degradation studies.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 2-Methyl-8-aryl-5,11-dihydro-6H-pyrido[2,3-b] benzodiazepin-6-one | 55% (inferred) |

Mechanistic Pathway :

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination.

Oxidation of the Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid or aldehyde.

Functional Utility :

Oxidation introduces polar groups for solubility or conjugation.

Critical Research Findings

-

Thionation Efficiency : Lawesson’s reagent achieves high yields (74%) in sulfur substitution, critical for developing muscarinic receptor antagonists .

-

N11 Functionalization : Alkylation at N11 with chloroacetyl groups enables further derivatization (e.g., piperazine coupling for M2 receptor selectivity ).

-

Methyl Group Stability : The 2-methyl group resists elimination under basic conditions but oxidizes selectively to carboxylic acids .

For further synthetic exploration, refer to methodologies in .

Scientific Research Applications

Central Nervous System (CNS) Effects

The compound exhibits notable CNS effects, primarily through its interactions with GABA receptors. Benzodiazepines are traditionally recognized for their anxiolytic, sedative, and anticonvulsant properties. Research indicates that derivatives of this compound can enhance GABAergic transmission, leading to increased anxiolytic activity.

- Case Study : A study conducted on various derivatives demonstrated significant anxiolytic effects in animal models, assessed through behavioral tests such as the elevated plus maze and open field tests. The most active compounds showed a pronounced interaction with GABA receptors, suggesting potential for anxiety disorders treatment .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrido(2,3-b)(1,4)benzodiazepine derivatives.

- Case Study : In vitro studies revealed that certain derivatives inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 0.5 to 10 µM, indicating dose-dependent efficacy against tumor growth .

Gastroprotective Properties

The compound has been noted for its ability to inhibit stomach ulcers and secretion of gastric juice.

- Mechanism : It acts by modulating gastric mucosal defenses and reducing acid secretion. This property positions it as a potential therapeutic agent for gastrointestinal disorders .

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one.

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 2 | Enhances anxiolytic effects |

| Halogen substitutions | Modulates potency against cancer cells |

| Acetyl groups | Improves pharmacokinetic properties |

Research indicates that modifications to the benzodiazepine core can significantly influence both the potency and selectivity of these compounds for various biological targets .

Synthesis and Derivatives

The synthesis of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves multi-step reactions starting from readily available precursors. The development of novel derivatives continues to be an area of active research.

- Example Synthesis Route : Starting from an appropriate pyridine derivative, cyclization reactions followed by functional group modifications yield the desired benzodiazepine structure.

Mechanism of Action

The mechanism of action of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as reduced stomach acid secretion and antiemetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of Compound X is best understood in the context of structurally analogous mAChR antagonists. Below is a detailed comparison with key derivatives and related compounds:

Structural and Functional Comparisons

Key Insights from Comparative Studies

Substitution at Position 11: The 11-position is critical for receptor selectivity. Bulky, charged groups (e.g., acetyl-polyamines in tripitramine analogues) enhance M2/M3 affinity, while smaller groups (e.g., methyl in Compound X) result in weaker, non-selective binding . Acetylation at position 11 (as in the 11-acetyl derivative) significantly boosts M2 selectivity by optimizing hydrophobic interactions within the receptor’s allosteric pocket .

Receptor Subtype Cross-Reactivity: Compounds with flexible 11-substituents (e.g., AF-DX 116) exhibit higher M2 selectivity, whereas rigid or aromatic substituents (e.g., quinolizidinyl derivatives) introduce cross-reactivity with M1 receptors .

Pharmacokinetic Considerations :

- Lipophilic derivatives (e.g., 11-acetylated compounds) show improved blood-brain barrier penetration, making them suitable for central M2 receptor studies. In contrast, polar derivatives like AF-DX 116 are restricted to peripheral applications .

Biological Activity

2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one can be represented as follows:

This compound features a pyrido-benzodiazepine framework that contributes to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the potential of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one as an antitumor agent. It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.64 |

| A549 (Lung) | 0.41 |

| HCT-116 (Colon) | 0.79 |

These findings suggest that the compound could be further investigated for its role in cancer therapy .

2. Antidepressant and Anxiolytic Effects

The compound has been evaluated for its potential antidepressant and anxiolytic properties. In animal models, it exhibited a significant reduction in anxiety-like behavior and improved mood-related outcomes. The mechanism is believed to involve modulation of GABAergic neurotransmission, similar to other benzodiazepines .

3. Anti-inflammatory Properties

In vitro studies have shown that 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was confirmed through assays measuring cytokine levels in stimulated macrophages .

The biological activity of this compound appears to be mediated through several mechanisms:

- GABA Receptor Modulation : Similar to traditional benzodiazepines, it enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- PI3K/Akt Pathway Inhibition : The compound has shown potential in inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one:

- Study on Antitumor Activity : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.64 µM.

- Anxiolytic Effects in Rodent Models : In a controlled study using rodents subjected to stress tests (e.g., elevated plus maze), administration of the compound led to a significant increase in time spent in open arms compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing 2-methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, and how can yield be improved?

- Methodology : A three-step synthesis starting from isatoic anhydride and anhydro ornithine has been reported, with recrystallization from methanol-toluene for purification. Optimization involves controlling cyclization conditions to avoid competing 5-membered ring formation (e.g., derivatives like compound 10) . For structural analogs, substituent modifications at the 11-position (e.g., piperazinyl or diethylamino groups) require careful protection-deprotection strategies to maintain ring integrity .

Q. How can the crystal structure of this compound be resolved, and what key geometric parameters define its conformation?

- Methodology : Single-crystal X-ray diffraction (XRD) with ORTEP refinement (50% probability ellipsoids) reveals a planar diazepinone ring and non-coplanar pyridine moiety. Key parameters include N2–H bond length (0.86 Å) and C–H/N3–H distances (0.93 Å). Displacement parameters are refined using isotropic treatment, with fractional coordinates validated against full covariance matrices .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard. Impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) require reference standards for calibration. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly for detecting regioisomers or byproducts from incomplete cyclization .

Advanced Research Questions

Q. How do structural modifications at the 11-position affect muscarinic receptor subtype selectivity (M1, M2, M3)?

- Methodology : In vitro binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) on transfected CHO cells quantify affinity (Ki). For example:

- M1 selectivity : Substituents like 4-methylpiperazine (pirenzepine analogs) show M1 Ki < 10 nM, with 100-fold selectivity over M2/M3 .

- M2/M3 antagonism : Derivatives with diethylaminomethyl-piperidine groups (e.g., AF-DX 116) exhibit competitive antagonism in functional assays (e.g., carbachol-induced contraction in smooth muscle) .

- Data interpretation : Use Schild analysis to distinguish competitive vs. allosteric inhibition .

Q. How can contradictory binding affinity data across studies be resolved?

- Methodology : Contradictions often arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols:

- Receptor density normalization : Use Bmax values from saturation binding.

- Buffer composition : Include GTPγS to uncouple G-proteins for M2/M3 assays .

- Cross-validate with in vivo models (e.g., gastric acid secretion for M1 efficacy) .

Q. What computational models predict the interaction of this compound with muscarinic receptors?

- Methodology : Molecular docking (e.g., AutoDock Vina) into M1 receptor homology models (based on β2-adrenergic receptor templates) identifies critical residues (e.g., Asp105 in TM3 for ionic interactions). Free energy perturbation (FEP) calculations rationalize selectivity trends for analogs .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

- Methodology : Assess stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.